molecular formula C6H8F2O2 B8321829 2,2-Bis-fluoromethyl-but-3-enoic acid

2,2-Bis-fluoromethyl-but-3-enoic acid

Cat. No. B8321829
M. Wt: 150.12 g/mol
InChI Key: BVBKTINXAWTMNL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,2-Bis-fluoromethyl-but-3-enoic acid is a useful research compound. Its molecular formula is C6H8F2O2 and its molecular weight is 150.12 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2,2-Bis-fluoromethyl-but-3-enoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,2-Bis-fluoromethyl-but-3-enoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

2,2-Bis-fluoromethyl-but-3-enoic acid

Molecular Formula

C6H8F2O2

Molecular Weight

150.12 g/mol

IUPAC Name

2,2-bis(fluoromethyl)but-3-enoic acid

InChI

InChI=1S/C6H8F2O2/c1-2-6(3-7,4-8)5(9)10/h2H,1,3-4H2,(H,9,10)

InChI Key

BVBKTINXAWTMNL-UHFFFAOYSA-N

Canonical SMILES

C=CC(CF)(CF)C(=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 2,2-bis-hydroxymethyl-but-3-enoic acid ethyl ester (338 mg, 1.9 mmol) and 2,6-lutidine (813 mg, 0.88 mL, 7.6 mmol) in dichloromethane (10 mL) at −78° C. under nitrogen was added dropwise trifluoromethanesulfonic anhydride (1.07 g, 0.66 mL, 3.8 mmol) and the reaction mixture was warmed to room temperature and stirred at room temperature for 30 min. The solution was washed with ice-cold hydrochloric acid (1 M) and brine. The organic solution was filtered through a hydrophobic frit and the filtrate was evaporated to afford crude 2,2-bis-trifluoromethanesulfonyloxymethyl-but-3-enoic acid ethyl ester (1.9 mmol) as an orange oil which was used immediately in the next step. A solution of 2,2-bis-trifluoromethanesulfonyloxymethyl-but-3-enoic acid ethyl ester (1.9 mmol) in tetrahydrofuran (5 mL) was stirred at 0° C. under nitrogen. Tetra-n-butylammonium fluoride (1 M in tetrahydrofuran, 4.75 mL, 4.75 mmol) was added and the reaction mixture was stirred at 0° C. for 30 min and then at room temperature for 2 h. The solvent was evaporated. The residue was dissolved in dichloromethane and the solution was washed with saturated sodium hydrogen carbonate solution, water and brine. The organic solution was filtered through a hydrophobic frit and the filtrate was evaporated. The residue was purified by silica gel chromatography using a gradient of pentane/diethyl ether 19:1 to 4:1 to afford 2,2-bis-fluoromethyl-but-3-enoic acid ethyl ester (1.9 mmol) contaminated with solvent as a clear oil. A solution of crude 2,2-bis-fluoromethyl-but-3-enoic acid ethyl ester (1.9 mmol) in tetrahydrofuran (10 mL) was stirred at 0° C. under nitrogen. A solution of lithium hydroxide monohydrate (240 mg, 5.7 mmol) in water (2.5 mL) was added and the reaction mixture was stirred at 0° C. for 1 h and then at room temperature for 24 h. The reaction mixture was acidified to pH 2 with hydrochloric acid (2 M). Water was added and the mixture was extracted with diethyl ether. The organic extracts were combined, washed with brine. The organic solution was filtered through a hydrophobic frit and the filtrate was evaporated to afford the title compound (400 mg) as a clear oil. 1H NMR (300 MHz, d6-DMSO) δ 4.54-4.83 (m, 4H), 5.33 (d, J=17.8 Hz, 1H), 5.36 (d, J=10.7 Hz, 1H), 5.81 (dd, J=17.8, 10.7 Hz, 1H), 13.0-13.5 (br s, 1H). LCMS (m/z) 149.2 [M−H], Tr=1.45 min.
Quantity
1.9 mmol
Type
reactant
Reaction Step One
Quantity
10 mL
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solvent
Reaction Step One
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240 mg
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reactant
Reaction Step Two
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Quantity
2.5 mL
Type
solvent
Reaction Step Two
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0 (± 1) mol
Type
reactant
Reaction Step Three
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Quantity
0 (± 1) mol
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solvent
Reaction Step Four

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